molecular formula C11H12N2O B1363965 (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol CAS No. 499785-47-6

(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1363965
CAS No.: 499785-47-6
M. Wt: 188.23 g/mol
InChI Key: ZVGZXURABHDVPS-UHFFFAOYSA-N
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Description

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at position 1, a phenyl group at position 5, and a hydroxymethyl (-CH2OH) group at position 3. Its molecular formula is C11H12N2O, with a molecular weight of 188.23 g/mol . Commercial availability and synthesis pathways highlight its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

(1-methyl-5-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGZXURABHDVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383698
Record name (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-47-6
Record name (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL
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Preparation Methods

Reduction of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

  • Starting Material: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is the key intermediate.
  • Reducing Agents: Sodium borohydride (NaBH4) or sodium tetrahydroborate in methanol is commonly used.
  • Reaction Conditions: The aldehyde is dissolved in methanol and treated with sodium borohydride at room temperature (approximately 20°C) for several hours (typically 3 hours).
  • Workup: The reaction mixture is then acidified slowly with dilute hydrochloric acid to pH ~1, forming a slurry. Subsequent basification with saturated potassium carbonate solution allows extraction of the product into an organic solvent such as ethyl acetate.
  • Yield: High yields are reported, often around 97%.

This method is well-documented and provides a straightforward, efficient route to the target alcohol with minimal side reactions.

Alternative Reduction Agents and Conditions

  • Diisobutylaluminum hydride (DIBAL-H): Used for selective reduction of keto groups adjacent to the pyrazole ring to the corresponding hydroxymethyl derivative.
  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation under mild conditions can reduce pyrazole aldehydes to alcohols, though this is less common due to potential over-reduction or ring hydrogenation.

Multi-Step Synthesis via Pyrazole Ring Formation

  • Cyclocondensation: Pyrazole rings can be constructed by condensation of phenylhydrazine with β-dicarbonyl compounds (e.g., ethyl acetoacetate), followed by methylation at N1.
  • Functionalization: Subsequent formylation at position 4 (e.g., via Vilsmeier-Haack reaction) introduces the aldehyde group, which can then be reduced to the methanol.
  • Purification: Intermediates and final products are purified by recrystallization or chromatography.

Industrial Scale Considerations

  • Solvent Selection: Methanol is preferred for its solubility and compatibility with reducing agents.
  • Temperature Control: Maintaining reaction temperatures between 0°C and 25°C ensures controlled reduction and minimizes side reactions.
  • Workup Procedures: Sequential washing with water, sodium bicarbonate, and brine solutions removes impurities.
  • Drying and Isolation: Drying agents such as sodium sulfate are used before concentration and crystallization.
Method No. Starting Material Reducing Agent Solvent Temperature (°C) Reaction Time Yield (%) Notes
1 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Sodium borohydride (NaBH4) Methanol 20 3 hours 97 Acid-base workup, extraction with EtOAc
2 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Diisobutylaluminum hydride (DIBAL-H) Toluene or THF 0 to 25 2-4 hours 85-90 Selective reduction to hydroxymethyl
3 Pyrazole ring precursors (phenylhydrazine + β-dicarbonyl) Multi-step synthesis Various Reflux Several steps Variable Includes methylation, formylation, reduction
  • Selectivity: Sodium borohydride reduction is highly selective for aldehyde to alcohol conversion without affecting the pyrazole ring or phenyl substituent.
  • Reaction Efficiency: The mild reaction conditions and high yields make this method suitable for both laboratory and industrial scale.
  • Purity: The acid-base extraction and recrystallization steps ensure high purity of the final product, confirmed by NMR and mass spectrometry.
  • Scalability: The process is amenable to scale-up with appropriate temperature and stirring controls, as demonstrated in patent literature for related pyrazole derivatives.

The preparation of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is most efficiently achieved via the reduction of the corresponding aldehyde using sodium borohydride in methanol under mild conditions. Alternative methods such as DIBAL-H reduction and multi-step syntheses involving pyrazole ring construction are also viable but less common. The described methods provide high yields and purity, supported by detailed reaction conditions and purification protocols, making them authoritative and reliable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while reduction can produce the alcohol derivative .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable intermediate in the development of novel materials and pharmaceuticals.

Synthesis and Reaction Pathways:
The compound can undergo several types of reactions, including:

  • Oxidation: Can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert it into alcohols or amines.
  • Substitution Reactions: It can participate in nucleophilic substitution reactions.

These reactions are crucial for creating derivatives that may possess enhanced properties or activities .

Biology

Biologically, this compound has been investigated for its potential antioxidant and anticancer properties. Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities, including:

  • Anticancer Activity: Various studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, such as lung cancer and breast cancer cells .
  • Mechanism of Action: The compound may activate autophagy proteins and induce apoptosis in cancer cells through pathways involving p53 .

Medicine

In medicinal chemistry, this compound's derivatives have shown promise as potential therapeutic agents. The compound is being explored for its cytotoxic effects on specific cancer cell lines, indicating its potential role in cancer treatment protocols.

Case Studies:
Recent studies have highlighted the efficacy of pyrazole derivatives in targeting various cancer-related pathways, such as topoisomerase II and VEGFR, which are critical in tumor growth and survival .

Industry

From an industrial perspective, this compound is utilized in the development of specialty chemicals and materials. Its ability to form complex structures makes it suitable for applications in agrochemicals and fine chemicals production.

Mechanism of Action

The mechanism of action of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 1-Me, 5-Ph, 4-CH2OH C11H12N2O 188.23 HIV-1 integrase inhibitor
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol 1-Et, 5-Me, 4-CH2OH C7H12N2O 156.19 Reduced steric bulk; commercial availability
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol 1-(4-Cl-Ph), 5-Me, 4-CH2OH C11H11ClN2O 222.67 Enhanced electronic effects; antimicrobial potential
(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol 5-Me, 1-Ph, 4-CH2OH C11H12N2O 188.23 Positional isomer; distinct binding profiles
(1-Phenyl-1H-pyrazol-4-yl)methanol 1-Ph, 4-CH2OH C10H10N2O 174.20 Lacks 5-Me; simpler scaffold

Key Observations:

  • Substituent Position: The positional isomer (5-methyl-1-phenyl vs. 1-methyl-5-phenyl) alters steric and electronic interactions, impacting biological activity. For instance, the original compound's 5-phenyl group may enhance binding to hydrophobic pockets in proteins like HIV-1 integrase .
  • Steric Modifications: Replacing the 1-methyl group with ethyl (C7H12N2O) reduces steric hindrance but lowers molecular weight, which may affect solubility and pharmacokinetics .

Biological Activity

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a methyl group and a phenyl group, along with a hydroxymethyl group. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃N₂
Molecular Weight175.24 g/mol
Melting Point134–136 °C

Target Interactions

Research indicates that pyrazole derivatives, including this compound, interact with various biological targets:

  • Estrogen Receptors : It may modulate estrogen signaling pathways, influencing cellular processes related to growth and differentiation.
  • Alcohol Dehydrogenase : The compound has been shown to affect alcohol metabolism, potentially serving as an inhibitor or enhancer of enzyme activity.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

  • Cellular Signaling : It may activate or inhibit pathways associated with cell proliferation and apoptosis.
  • Metabolic Pathways : It influences metabolic processes involving the conversion of substrates through oxidation and reduction reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In these studies, it was found to induce apoptosis through p53-mediated pathways .
  • In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor growth significantly, suggesting its potential as an effective therapeutic agent against certain cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It exhibited activity against several bacterial strains, indicating potential use in treating infections.

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized various pyrazole derivatives and tested their effects on cancer cell lines.
    • Results indicated that compounds similar to this compound showed enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Evaluation :
    • A study assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.
    • The results demonstrated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
  • Distribution : Its distribution in tissues may be influenced by its ability to cross cell membranes effectively.

Q & A

Basic: What are the established synthetic routes for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol?

Methodological Answer:
The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by functional group modification. A common approach involves refluxing ketone precursors (e.g., substituted diketones) with hydrazine hydrate in ethanol/acetic acid under controlled conditions (70–80°C, 5–7 hours). Post-reaction purification employs silica gel column chromatography and recrystallization from ethanol to achieve >95% purity . For regioselective methylation, dimethyl sulfate or methyl iodide is used in the presence of a base (e.g., KOH) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm methyl, phenyl, and hydroxyl group integration .
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for analogous structures) and hydrogen-bonding patterns (e.g., O–H···N interactions) .
  • FTIR : Confirms hydroxyl (3200–3500 cm1^{-1}) and aromatic C–H stretching (3000–3100 cm1 ^{-1}) .
  • Mass Spectrometry : ESI-MS validates molecular weight (188.22 g/mol) and fragmentation patterns .

Basic: What functional group transformations are feasible for the methanol moiety in this compound?

Methodological Answer:
The primary alcohol can undergo:

  • Oxidation : Using KMnO4_4 or CrO3_3 in acidic conditions yields the corresponding carboxylic acid derivative.
  • Esterification : Reaction with acetyl chloride or anhydrides in pyridine produces esters, useful for enhancing lipophilicity in drug discovery .
  • Protection : Silylation (e.g., TBSCl) or acetylation prevents unwanted reactivity during multi-step syntheses .

Advanced: How can computational modeling aid in predicting the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO resides on the pyrazole core .
  • Molecular Dynamics Simulations : Model solvation effects and stability in biological membranes.
  • Docking Studies : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) by aligning the hydroxyl and phenyl groups into hydrophobic pockets .

Advanced: How should researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

  • Cross-Validation : Combine NMR, X-ray, and HPLC to confirm structural integrity. For example, unexpected 1H^1H NMR shifts may arise from tautomerism, resolved via 15N^{15}N-labeling experiments .
  • Dose-Response Reproducibility : In bioactivity assays, use multiple cell lines (e.g., P19 embryonic stem cells) and orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Isotopic Tracing : Track metabolic stability using 14C^{14}C-labeled analogs in pharmacokinetic studies .

Advanced: What strategies optimize the compound’s selectivity in enzyme inhibition studies?

Methodological Answer:

  • SAR Studies : Modify the phenyl or methyl groups to sterically hinder off-target binding. For example, bulkier substituents at the 5-position reduce non-specific interactions with cytochrome P450 enzymes .
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots to compare competitive vs. non-competitive inhibition.
  • Cryo-EM/Co-crystallization : Resolve binding modes in complex with target proteins (e.g., kinases) to guide rational design .

Advanced: How to address low yields in large-scale syntheses?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .
  • Flow Chemistry : Enhances reproducibility for nitro-group reductions using H2_2/Pd-C in continuous reactors .
  • DoE Optimization : Apply factorial design to variables (temperature, solvent ratio) for maximum yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol

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